N-(2,3-dichlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide, commonly known as DMOAA, is a chemical compound that has gained significant attention in scientific research. DMOAA is a member of the oxadiazole family of compounds and has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In
Wirkmechanismus
The mechanism of action of DMOAA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, DMOAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. DMOAA has also been shown to bind to the beta-amyloid protein, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects
DMOAA has been shown to have a number of biochemical and physiological effects in various studies. In animal studies, DMOAA has been shown to reduce inflammation and improve cognitive function. DMOAA has also been shown to inhibit the growth of certain cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of DMOAA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMOAA in lab experiments is its relatively simple synthesis method. DMOAA is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using DMOAA in lab experiments is its potential toxicity. DMOAA has been shown to be toxic to certain cells at high concentrations, and more research is needed to fully understand its safety profile.
Zukünftige Richtungen
There are many potential future directions for research on DMOAA. One area of interest is the development of DMOAA-based drugs for the treatment of Alzheimer's disease and other inflammatory conditions. Another area of interest is the development of DMOAA-based herbicides for use in agriculture. Additionally, more research is needed to fully understand the biochemical and physiological effects of DMOAA, as well as its potential toxicity and safety profile.
Synthesemethoden
The synthesis of DMOAA involves a multi-step process that begins with the reaction of 2,3-dichlorophenylamine with ethyl chloroacetate to form N-(2,3-dichlorophenyl)acetamide. The resulting compound is then reacted with hydrazine hydrate and acetic anhydride to form 2-(2,3-dichlorophenyl)hydrazinecarboxamide. The final step involves the reaction of 2-(2,3-dichlorophenyl)hydrazinecarboxamide with 3-methylphenyl-5-(2,4,5-trimethyl-1,3-oxazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one to form DMOAA.
Wissenschaftliche Forschungsanwendungen
DMOAA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DMOAA has shown promise as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease. In agriculture, DMOAA has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. In materials science, DMOAA has been studied for its potential use as a precursor for the synthesis of various materials, including polymers and metal complexes.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-10-4-2-5-11(8-10)17-21-14(22-24-17)9-15(23)20-13-7-3-6-12(18)16(13)19/h2-8H,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOJRSZHGYJYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.